molecular formula C8H5F3N2O B13125795 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile

Cat. No.: B13125795
M. Wt: 202.13 g/mol
InChI Key: BQNPJUINBAFMGO-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2O. It is a derivative of pyridine, characterized by the presence of a trifluoromethoxy group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with sodium cyanide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Biological Activity

Structural Characteristics

The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, which may lead to improved pharmacokinetic properties. The acetonitrile moiety serves as a versatile handle for further chemical modifications, allowing for the exploration of various biological activities.

Potential Biological Activities

Compounds with similar structural features have demonstrated various biological effects, including:

  • Antimicrobial Activity : Some trifluoromethyl-substituted pyridines exhibit antimicrobial properties, suggesting potential for 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile in this area.
  • Anticancer Activity : Pyridine derivatives have been explored for their ability to induce apoptosis in cancer cells. The presence of the trifluoromethoxy group may enhance binding affinity to biological targets involved in cancer progression.
  • Enzyme Inhibition : Similar compounds have shown potential in modulating enzyme activity, which could be relevant for therapeutic applications.

The mechanism of action for this compound is hypothesized to involve:

  • Enhanced Binding Affinity : The trifluoromethoxy group may facilitate interactions with target proteins through lipophilic interactions and hydrogen bonding.
  • Molecular Interactions : The pyridine ring can engage in π-π stacking with aromatic amino acids, while the nitrile group may act as a hydrogen bond acceptor.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy.

Compound NameStructural FeaturesBiological ActivityReference
Trifluoromethyl PyrimidinonesTrifluoromethyl and pyrimidine ringAntitubercular activity with MIC < 5 µM
Indolyl-Pyridinyl-PropenonesIndole and pyridine ringsInduction of methuosis in GBM cells
UbrogepantTrifluoromethyl group in piperidineApproved for migraine treatment

Case Studies and Research Findings

  • Anticancer Properties : Research on indolyl-pyridinyl compounds has shown that substitutions at specific positions can dramatically alter biological profiles, including cytotoxicity against various cancer cell lines. Such findings suggest that similar modifications on this compound could yield potent anticancer agents .
  • Enzyme Interaction Studies : Investigations into trifluoromethyl-containing compounds reveal their potential in modulating enzyme activities relevant to metabolic pathways. The unique properties of the trifluoromethoxy group may enhance binding affinities, making these compounds suitable candidates for drug development .
  • Microtubule Interaction : Some related compounds have been noted for their ability to disrupt microtubule polymerization, leading to increased cytotoxicity. This mechanism could be explored further for this compound to assess its potential as an anticancer agent .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-[5-(trifluoromethoxy)pyridin-2-yl]acetonitrile

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(3-4-12)13-5-7/h1-2,5H,3H2

InChI Key

BQNPJUINBAFMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)CC#N

Origin of Product

United States

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